molecular formula C20H38O12 B606185 Bis-PEG8-acid CAS No. 1246189-43-4

Bis-PEG8-acid

カタログ番号: B606185
CAS番号: 1246189-43-4
分子量: 470.51
InChIキー: IRTAMFHIULAGCS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bis-PEG8-acid (CAS: 1246189-43-4), also known as 4,7,10,13,16,19,22,25-octaoxahexacosane-1,28-dioic acid, is a polyethylene glycol (PEG)-based bifunctional compound containing terminal carboxylic acid groups. Its molecular formula is C₂₀H₃₈O₁₂, with a molecular weight of 470.51 g/mol . This hydrophilic compound is a white to off-white solid, soluble in water, ethanol, and dimethyl sulfoxide (DMSO) .

This compound is widely utilized in biomedical research as a cleavable linker in antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Its PEG spacer enhances aqueous solubility, while the terminal carboxylic acids enable conjugation with amines via carbodiimide-mediated coupling (e.g., EDC or HATU) . The compound’s balanced PEG chain length (8 ethylene oxide units) optimizes solubility and steric flexibility for drug delivery applications .

準備方法

Synthesis of PEG8 Diol via Ethylene Oxide Polymerization

The foundational step in Bis-PEG8-acid synthesis is the production of PEG8 diol, a precursor with eight ethylene oxide units and terminal hydroxyl groups.

Catalytic Polymerization Conditions

Ethylene oxide (EO) polymerization is initiated by a diol (e.g., ethylene glycol) under alkaline conditions. Catalysts such as potassium hydroxide (KOH) or sodium methoxide (NaOCH₃) are employed to propagate the reaction, which proceeds via an anionic ring-opening mechanism . The reaction is typically conducted at elevated temperatures (80–120°C) and moderate pressure to maintain EO in its liquid state.

Table 1: Representative Laboratory-Scale Polymerization Conditions

ParameterValue/RangeCatalystReference
Temperature90–110°CKOH (0.5–1.0 wt%)
Pressure2–4 barNaOCH₃ (0.3–0.7%)
Reaction Time6–12 hours

Control of Polymer Length

The molecular weight of PEG8 diol is regulated by the molar ratio of ethylene oxide to initiator. Stoichiometric calculations ensure the formation of eight repeating units. For instance, a 1:8 molar ratio of ethylene glycol to EO yields PEG8 diol . Nuclear magnetic resonance (NMR) spectroscopy is used to verify the degree of polymerization, with characteristic peaks at δ 3.5–3.7 ppm corresponding to PEG backbone protons .

Functionalization of Terminal Hydroxyl Groups to Carboxylic Acids

The conversion of PEG8 diol’s hydroxyl (-OH) groups to carboxylic acids (-COOH) is achieved through two primary methods: esterification with succinic anhydride or oxidation of primary alcohols .

Succinic Anhydride Mediated Esterification

This method involves reacting PEG8 diol with succinic anhydride in the presence of a base (e.g., pyridine or triethylamine). The hydroxyl groups undergo nucleophilic attack, forming ester intermediates that are hydrolyzed to carboxylic acids under acidic conditions .

Table 2: Functionalization via Succinic Anhydride

ParameterConditionYield (%)Reference
Molar Ratio (SA:PEG)2.2:185–90
Reaction Temperature25–40°C
Hydrolysis pH2.0–3.0

Oxidation of Primary Alcohols

Alternative approaches employ oxidizing agents such as Jones reagent (CrO₃/H₂SO₄) or potassium permanganate (KMnO₄) to convert terminal alcohols directly to carboxylic acids. While effective, this method requires stringent temperature control (0–5°C) to prevent over-oxidation .

Purification and Characterization Techniques

Post-synthetic purification ensures the removal of unreacted precursors and byproducts.

Size-Exclusion Chromatography (SEC)

SEC separates this compound from lower molecular weight impurities using a porous stationary phase. A molecular weight cutoff (MWCO) of 1–3 kDa is typically employed, achieving ≥95% purity .

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C18 column and acetonitrile/water gradient elution confirms purity. Peaks corresponding to this compound exhibit retention times of 8–10 minutes under standardized conditions .

Table 3: Purification Efficiency of Common Methods

MethodPurity (%)ThroughputReference
SEC92–95Moderate
Dialysis (MWCO 3 kDa)88–90Low
HPLC95–98High

Industrial-Scale Production Considerations

Industrial synthesis of this compound leverages continuous-flow reactors and automated purification systems to enhance scalability. Key challenges include maintaining consistent polymer length and minimizing residual catalysts.

Table 4: Industrial vs. Laboratory-Scale Synthesis

AspectLaboratory-ScaleIndustrial-ScaleReference
Polymerization ReactorBatchContinuous-Flow
FunctionalizationManual QuenchingIn-Line Monitoring
PurificationSEC/DialysisCentrifugation

化学反応の分析

Amide Bond Formation

The primary reaction pathway involves coupling with amine-containing molecules via carbodiimide-mediated activation. Key parameters:

Reaction ComponentDetails
Activation Reagents EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (dicyclohexylcarbodiimide), or HATU
Reaction Conditions pH 7.2–8.5 (phosphate or HEPES buffer), 30 min–4 hr at 4–25°C
Product Stability Stable amide bonds resistant to hydrolysis under physiological conditions
  • Sequential Conjugation : Enables controlled attachment of two distinct biomolecules (e.g., proteins, peptides) through stepwise amine coupling .
  • Yield Optimization : Excess reagent (1.5–2.5 molar equivalents) minimizes hydrolysis of activated intermediates .

Esterification Reactions

Carboxylic acid groups react with alcohols under acidic or coupling conditions:

Reaction TypeMechanismApplications
Direct Esterification Acid-catalyzed (e.g., H₂SO₄) with alcoholsPolymer crosslinking
Activated Esters NHS ester formation via DCC/NHS, enabling reaction with hydroxyl groupsSurface modification of nanoparticles
  • Hydrolysis Sensitivity : Esters undergo hydrolysis in aqueous environments (t₁/₂ = 10 min–5 hr depending on pH), limiting in vivo applications .

Hydrolysis Dynamics

The terminal carboxylic acids exhibit pH-dependent behavior:

PropertyValue
pKa ~4.5–5.0 (slightly higher than non-PEG carboxylic acids due to electron-donating PEG chain)
Hydrolysis Rate Accelerates under alkaline conditions (pH >8)
  • Regeneration of COOH : Hydrolysis of esters or activated intermediates (e.g., NHS esters) regenerates free carboxylic acids, enabling reversible modifications .

Comparative Reactivity with Analogues

This compound’s reactivity differs from structurally related PEG derivatives:

CompoundKey FeatureReactivity Difference
Bis-Sulfone-PEG8-acidSulfone groupsForms thioethers with thiols (e.g., cysteine residues)
NH-Bis(PEG8-acid)Secondary amine linkerEnables pH-sensitive conjugates
PEG diolsHydroxyl terminiLimited to ether/ester formation without carboxyl versatility

Reaction Monitoring Techniques

Key analytical methods validate reaction outcomes:

  • Mass Spectrometry : Confirms molecular weight of conjugates (e.g., +438 Da for this compound attachment) .
  • Surface Plasmon Resonance (SPR) : Measures binding kinetics of PEGylated biomolecules.

This compound’s bifunctional design and tunable reactivity make it indispensable in bioconjugation, though hydrolysis sensitivity necessitates careful pH control. Future research directions include engineering pH-stable variants for in vivo therapeutic applications .

科学的研究の応用

Antibody-Drug Conjugates (ADCs)

Bis-PEG8-acid serves as a cleavable linker in the synthesis of antibody-drug conjugates. These conjugates consist of an antibody linked to a cytotoxic drug via a linker that can be cleaved under specific conditions to release the drug selectively within target cells. This approach enhances the therapeutic efficacy while minimizing systemic toxicity.

  • Research Findings : Recent studies emphasize the importance of linker chemistry in ADC design, highlighting how modifications can improve stability and efficacy. For example, ADCs utilizing this compound have shown enhanced performance in preclinical models compared to traditional linkers .

Proteolysis Targeting Chimeras (PROTACs)

This compound is also utilized as a linker in the development of PROTACs, which are bifunctional molecules designed to induce targeted protein degradation via the ubiquitin-proteasome system. By connecting ligands for E3 ubiquitin ligases and target proteins, this compound facilitates the selective degradation of unwanted proteins.

  • Mechanism : The linker enables effective binding and subsequent ubiquitination of target proteins, leading to their degradation .

Bioconjugation Chemistry

The terminal carboxylic acid groups of this compound can react with amines to form stable amide bonds or with alcohols to create esters. This property is widely exploited for PEGylation processes, which enhance the pharmacokinetic properties of therapeutic proteins and peptides.

  • Applications : PEGylation improves solubility, stability, and bioavailability of biologics, making this compound a valuable component in drug formulation .

Case Study 1: Development of ADCs Using this compound

A study published in Nature Biotechnology explored the synthesis of novel ADCs using this compound as a linker. The research demonstrated that these ADCs exhibited improved stability and therapeutic indices compared to conventional linkers. The study indicated that the use of PEG linkers like this compound could significantly enhance the efficacy of ADCs in treating various cancers .

Case Study 2: PROTAC Development

In research published by Cell Chemical Biology, scientists developed PROTACs utilizing this compound as a linker to target specific oncogenic proteins for degradation. The study reported that these PROTACs effectively reduced target protein levels in cancer cell lines, showcasing the potential for targeted therapy using this innovative approach .

Summary Table of Applications

Application AreaDescriptionKey Benefits
Antibody-Drug ConjugatesLinker for cytotoxic drugs attached to antibodiesImproved specificity and reduced systemic toxicity
Proteolysis Targeting ChimerasLinker for inducing selective protein degradationTargeted therapy with minimal off-target effects
BioconjugationPEGylation of proteins and peptidesEnhanced solubility, stability, and bioavailability

類似化合物との比較

Structural and Functional Comparison

Bis-PEG8-acid belongs to a family of PEG-based bifunctional linkers. Key structural analogs include:

Table 1: Comparative Properties of this compound and Analogous Compounds

Compound CAS Number PEG Units Molecular Weight (g/mol) Functional Groups Key Applications
This compound 1246189-43-4 8 470.51 Dual carboxylic acids ADCs, PROTACs
Bis-PEG7-acid N/A 7 ~434.45* Dual carboxylic acids PROTACs
Bis-PEG9-acid 1268488-70-5 9 ~506.56* Dual carboxylic acids PROTACs
Azido-PEG1-C2-acid 1393330-34-1 1 N/A Carboxylic acid, azide Lab synthesis
Iodoacetamido-PEG8-acid N/A 8 N/A Iodoacetamide, acid Thiol-based conjugations

*Estimated based on PEG unit addition (~44 g/mol per ethylene oxide unit).

Key Observations :

PEG Chain Length: Shorter chains (e.g., Bis-PEG7-acid) reduce hydrophilicity and may compromise solubility in aqueous media . this compound strikes a balance, offering optimal solubility and steric flexibility for drug conjugation .

Functional Groups :

  • This compound’s carboxylic acids enable stable amide bond formation, ideal for ADC payload attachment .
  • Azido-PEG1-C2-acid and iodoacetamido-PEG8-acid target niche applications (e.g., click chemistry or thiol coupling) but lack the bifunctional versatility of this compound .

Table 2: Research Findings on PEG-Based Linkers

Compound Purity Conjugation Efficiency Stability in Serum Reference
This compound >98% High (amide bonds) >48 hours
Bis-PEG9-acid >95% Moderate ~24 hours
Azido-PEG1-C2-acid >90% High (click chemistry) N/A

Key Findings :

  • This compound demonstrates superior serum stability (>48 hours) compared to Bis-PEG9-acid, likely due to reduced steric hindrance and optimal PEG length .
  • Its high purity (>98%) ensures reliable reproducibility in ADC and PROTAC synthesis .

生物活性

Bis-PEG8-acid , also known as Bis-Polyethylene Glycol 8 Acid, is a bifunctional reagent characterized by two terminal carboxylic acid groups linked by an 8-unit polyethylene glycol (PEG) spacer. Its chemical formula is C20H38O12C_{20}H_{38}O_{12} with a molecular weight of approximately 438.52 g/mol. This compound is notable for its hydrophilic properties, enhancing solubility in aqueous environments, making it suitable for various biochemical applications, particularly in drug delivery and biomaterial synthesis.

This compound functions primarily as a linker in various bioconjugation applications, including:

  • Antibody-Drug Conjugates (ADCs) : It serves as a cleavable linker that connects cytotoxic drugs to antibodies, allowing selective targeting of cancer cells while minimizing systemic toxicity. The dual carboxylic acid groups facilitate conjugation to primary amines on antibodies or other biomolecules .
  • Proteolysis Targeting Chimeras (PROTACs) : This compound is utilized in the synthesis of PROTACs, which are designed to induce targeted protein degradation via the ubiquitin-proteasome pathway. The unique structure allows for the incorporation of ligands that bind both the target protein and an E3 ubiquitin ligase .

Pharmacokinetics and Efficacy

Research indicates that this compound enhances the pharmacokinetic profiles of drug conjugates. Studies have demonstrated that ADCs utilizing this linker exhibit improved stability and efficacy compared to those using traditional linkers. For instance, in vivo studies have shown that ADCs with this compound can achieve higher therapeutic indices and lower toxicity profiles than conventional ADCs .

Case Studies

  • Insulin Delivery Systems : A study explored the use of PEG-based linkers for developing oral insulin delivery systems. The incorporation of PEG facilitated the formation of stable complexes that maintained insulin's biological activity, resulting in effective glycemic control in diabetic mouse models .
  • Cancer Therapy : In a comparative analysis of different linker chemistries in ADCs, this compound demonstrated superior performance in terms of cytotoxicity against tumor cells and reduced off-target effects. ADCs utilizing this linker showed significant tumor regression at lower doses compared to those with traditional linkers .

Safety Profile

While this compound has shown promising biological activity, safety assessments are crucial. Studies suggest that PEG compounds can exhibit mild sensitization and irritant properties; however, data specific to this compound is limited. General safety evaluations indicate that PEG-based compounds do not exhibit significant genotoxicity or systemic toxicity at typical concentrations used in research applications .

Applications

ApplicationDescription
Antibody-Drug Conjugates (ADCs) Used as a cleavable linker to connect cytotoxic agents with antibodies for targeted cancer therapy.
Proteolysis Targeting Chimeras (PROTACs) Facilitates selective degradation of proteins by linking ligands for target proteins and E3 ligases.
Biomaterial Synthesis Enhances the solubility and functionalization of biomaterials for drug delivery systems.

Q & A

Basic Research Questions

Q. How can Bis-PEG8-acid be synthesized with high purity, and what purification methods are most effective?

  • Methodological Answer : this compound synthesis typically involves stepwise PEGylation of a diol precursor using acid-terminated PEG chains. Key steps include:

  • Reaction Optimization : Use carbodiimide-based coupling (e.g., EDC/NHS) to activate the carboxylic acid group for conjugation. Monitor pH (4.5–6.5) to prevent hydrolysis .
  • Purification : Employ size-exclusion chromatography (SEC) or dialysis (MWCO 1–3 kDa) to remove unreacted PEG chains. Confirm purity via HPLC (C18 column, acetonitrile/water gradient) with ≥95% purity as the benchmark .
  • Characterization : Validate using 1^1H NMR (δ 3.5–3.7 ppm for PEG backbone) and MALDI-TOF for molecular weight verification .

Q. What characterization techniques are recommended to confirm the structural integrity of this compound?

  • Methodological Answer : Use a multi-technique approach:

Technique Purpose Key Parameters
1^1H NMRConfirm PEG backbone and terminal acid groupsIntegration of PEG methylene (δ 3.5–3.7 ppm) vs. acid protons (δ 2.4–2.6 ppm)
FTIRDetect carboxylic acid C=O stretch (~1700 cm1^{-1})Compare to PEG-only spectra to rule out contamination
HPLCAssess purity and retention time consistencyUse a C18 column with UV detection at 210 nm

Q. Which solvents are compatible with this compound for bioconjugation experiments?

  • Methodological Answer : Solvent compatibility depends on polarity and reaction conditions:

Solvent Compatibility Notes
WaterHighUse buffered solutions (pH 4–7) to prevent acid group protonation
DMSOModerateAvoid prolonged storage to prevent oxidation
DMFLowMay degrade PEG chains at >40°C

Q. How can researchers assess the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • Storage Conditions : Test aliquots at -20°C (long-term), 4°C (short-term), and 25°C (degradation control) .
  • Analysis : Monitor via HPLC every 7 days for 4 weeks. Degradation is indicated by new peaks (e.g., hydrolyzed acid groups) .

Advanced Research Questions

Q. How can reaction conditions be optimized for this compound in crosslinking applications (e.g., hydrogel formation)?

  • Methodological Answer :

  • Variable Screening : Use a Design of Experiments (DoE) approach to test pH (5–8), temperature (4–37°C), and molar ratios (1:1 to 1:3 crosslinker:substrate) .
  • Kinetic Analysis : Track gelation time via rheometry (storage modulus GG' > loss modulus GG'') .
  • Troubleshooting : If crosslinking fails, verify PEG chain mobility via 13^13C NMR relaxation times .

Q. How should discrepancies in molecular weight data between MALDI-TOF and GPC be resolved?

  • Methodological Answer : Discrepancies often arise from:

Technique Limitation Resolution Strategy
MALDI-TOFMatrix interferenceUse DHB matrix and calibrate with PEG standards
GPCAggregation in solutionAdd 0.1% TFA to mobile phase to disrupt aggregates

Q. What advanced quantification methods are suitable for this compound in complex biological matrices?

  • Methodological Answer :

  • LC-MS/MS : Use a reverse-phase column with MRM transitions for this compound (e.g., m/z 450 → 89) .
  • Fluorescence Tagging : Label with NHS-fluorescein (ex/em 494/521 nm) and quantify via plate reader .

Q. How to design controlled experiments to evaluate this compound’s efficiency in nanoparticle functionalization?

  • Methodological Answer :

  • Controls : Include non-PEGylated nanoparticles and mono-PEG-acid variants .
  • Metrics : Measure zeta potential (target: -20 to -30 mV for colloidal stability) and drug loading efficiency (HPLC) .

Q. Data Contradiction Analysis

For conflicting data (e.g., solubility vs. literature):

Re-examine Experimental Parameters : Compare buffer ionic strength, temperature, and purity thresholds with cited studies .

Cross-Validate Techniques : Use isothermal titration calorimetry (ITC) to resolve solubility discrepancies from UV-Vis assays .

特性

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38O12/c21-19(22)1-3-25-5-7-27-9-11-29-13-15-31-17-18-32-16-14-30-12-10-28-8-6-26-4-2-20(23)24/h1-18H2,(H,21,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRTAMFHIULAGCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。